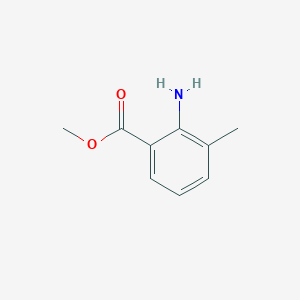

Methyl 2-amino-3-methylbenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFYTPXXMLJNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176764 | |

| Record name | Methyl 3-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22223-49-0 | |

| Record name | Benzoic acid, 2-amino-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22223-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022223490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methylanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-3-methylbenzoate: A Technical Guide for Researchers

CAS Number: 22223-49-0 Synonyms: Methyl 3-methylanthranilate, 2-Amino-3-methylbenzoic Acid Methyl Ester, 2-Amino-m-toluic Acid Methyl Ester

This technical guide provides a comprehensive overview of Methyl 2-amino-3-methylbenzoate, a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a metabolite and synthetic precursor.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| Appearance | Crystalline powder; White to Almost white powder to lump | [1][2] |

| Melting Point | 115-117°C or 25.0-29.0°C | [2][4] |

| Boiling Point | 153°C at 23 mmHg | [4] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |

Note on Melting Point: A significant discrepancy exists in the literature. Researchers should verify this property with their specific sample.

Spectroscopic Data

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400MHz, CDCl₃) δ: 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H) | [6] |

| IR / MS | Specific experimental IR and Mass Spectrometry data for the title compound are not readily available in surveyed databases. Analysis of the parent compound, 2-Amino-3-methylbenzoic acid, shows characteristic IR bands for N-H, C=O (acid), and C-N vibrations. | [7] |

Synthesis and Experimental Protocols

This compound is primarily synthesized via two well-established methods: the reduction of a nitro-aromatic precursor or the esterification of the corresponding carboxylic acid.

Synthesis Workflow Diagram

Caption: Primary synthesis pathways to this compound.

Experimental Protocol 1: Reduction of Methyl 3-methyl-2-nitrobenzoate

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Procedure:

-

In a 600 mL high-pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Palladium on Carbon (Pd/C) (1.0 g), and acetonitrile (300 mL).[6]

-

Heat the mixture to 70°C and pressurize with hydrogen gas to 65 psi (450 kPa).[6]

-

Maintain the reaction under these conditions for 8 hours.[6]

-

Optionally, add a supplementary portion of 5% Pd/C (1.0 g) and continue hydrogenation at 100 psi (690 kPa) for an additional 8.5 hours to ensure complete conversion.[5][6]

-

After cooling the reaction mixture to room temperature, purge the vessel with nitrogen gas.[5]

-

Filter the mixture through Celite and wash the filter cake with acetonitrile (3 x 25 mL).[6]

-

The combined filtrate, containing the desired product, can be partially evaporated and quantified by HPLC, typically yielding the product in high purity (>97%).[5][6]

Experimental Protocol 2: Esterification of 2-Amino-3-methylbenzoic Acid

This protocol follows a standard esterification procedure using an alkyl halide.

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid (66.9 mmol) in N,N-dimethylformamide (DMF) (200 mL).[6]

-

Add cesium carbonate (Cs₂CO₃) (102 mmol) to the solution and stir the mixture for 30 minutes at room temperature.[6]

-

Add methyl iodide (67.0 mmol) to the reaction mixture.[6]

-

Allow the reaction to proceed for 18 hours at room temperature.[6]

-

Upon completion, partition the reaction mixture between water (1 L) and diethyl ether (200 mL).[6]

-

Extract the aqueous layer with an additional portion of ether (100 mL).[6]

-

Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous potassium carbonate.[6]

-

Concentrate the solution under reduced pressure to yield this compound. This method typically results in a yield of approximately 92%.[6]

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily valued for its role in constructing more complex molecules for the pharmaceutical and agrochemical sectors.[8]

Agrochemical Synthesis

A significant application is in the production of herbicides. The compound is a direct precursor to 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, a critical intermediate for synthesizing the highly efficient sulfonylurea herbicide, Fluazifop-P-butyl.[6]

Caption: Synthesis of a herbicide intermediate from this compound.

Pharmaceutical and Biochemical Applications

-

Pharmaceutical Intermediate: The compound serves as a key starting material in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[8] Its structure is particularly valuable for creating molecules targeting neurological disorders.[8]

-

Metabolite Research: 2-Amino-3-methylbenzoic acid (the parent acid of the title compound) is a known human metabolite of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[5][9] The methyl ester is therefore used as a standard in metabolic studies.

-

Fungicide Development: It is a starting material for synthesizing metabolites of Metalaxyl, an agricultural fungicide, aiding in the study of its environmental and biological fate.[5]

Biological Significance: Role in Lidocaine Metabolism

While this compound itself is a synthetic compound, its corresponding carboxylic acid, 2-amino-3-methylbenzoic acid, is a metabolite of Lidocaine. The metabolism of Lidocaine occurs primarily in the liver, where it is processed by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4.[1] The major metabolic pathway involves sequential N-deethylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX), followed by hydrolysis to 2,6-xylidine.[1][10] The formation of 2-amino-3-methylbenzoic acid occurs through subsequent biotransformation of these intermediates.

Caption: The metabolic pathway of Lidocaine leading to the formation of 2-amino-3-methylbenzoic acid.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [11] |

| Hazard Codes | Xi (Irritant) | [12] |

| Hazard Statements | H302 (Harmful if swallowed), Causes skin irritation, Causes serious eye irritation. | [11] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [12] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [11] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [12] |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

References

- 1. ClinPGx [clinpgx.org]

- 2. This compound | 22223-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 22223-49-0 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 8. ochsnerjournal.org [ochsnerjournal.org]

- 9. Human Metabolome Database: Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-3-methylbenzoate (CAS No. 22223-49-0). The information herein is intended to support research, development, and quality control activities by providing key data points and experimental context.

Chemical Identity and Structure

This compound, also known as methyl 3-methylanthranilate, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a methyl group, an amino group, and a methyl ester group at positions 3, 2, and 1, respectively.

Molecular Formula: C₉H₁₁NO₂[3][4]

Molecular Weight: 165.19 g/mol [3][4]

Synonyms:

-

2-Amino-3-methylbenzoic Acid Methyl Ester[1]

-

Methyl 2-amino-m-toluate[1]

-

2-Amino-m-toluic Acid Methyl Ester[1]

-

Methyl 3-methylanthranilate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or lump; Pink crystalline powder; Yellow to brown-red liquid or solid | [1][3][4] |

| Melting Point | 25-29 °C; 115-117°C | [1][2][3][5] |

| Boiling Point | 153 °C at 23 mmHg | [1][3][5] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

| pKa | 2.05 ± 0.10 (Predicted) | [3] |

| Vapor Pressure | 0.00765 mmHg at 25 °C | [3] |

| Refractive Index | 1.558 | [3] |

| Flash Point | 129.7 °C | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[6] For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[6]

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded.[6] This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[6]

Methodology (Simple Distillation):

-

The liquid sample is placed in a round-bottom flask.[6]

-

A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.[6]

-

The liquid is heated to its boiling point. The vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and liquefies, dripping into the collection flask.[6]

-

The temperature at which the vapor temperature remains constant during the distillation is recorded as the boiling point.[6]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Qualitative):

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated (e.g., by vortexing) at a controlled temperature.

-

The mixture is visually inspected for the presence of undissolved solute. If the solute completely dissolves, it is considered soluble. If it does not, it is classified as slightly soluble or insoluble.

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: Reduction of 3-methyl-2-nitrobenzoate

This method involves the reduction of the nitro group of 3-methyl-2-nitrobenzoate to an amino group.

Caption: Workflow for the synthesis of this compound by reduction.

Method 2: Esterification of 2-amino-3-methylbenzoic acid

This method involves the esterification of the carboxylic acid group of 2-amino-3-methylbenzoic acid using methyl iodide.[7]

Caption: Workflow for the synthesis of this compound by esterification.

Safety and Handling

This compound is an irritant.[3] It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Storage: Keep in a dark place, sealed in a dry container at room temperature.[3][5]

References

- 1. This compound | 22223-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 22223-49-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

Methyl 2-amino-3-methylbenzoate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of Methyl 2-amino-3-methylbenzoate. It includes detailed experimental protocols for its synthesis and key spectral data for its characterization. Furthermore, this document outlines its role as a key intermediate in the synthesis of various agrochemicals and its relevance as a metabolite.

Molecular Structure and Formula

This compound, a substituted aromatic amine and ester, possesses a benzene ring core. An amino group (-NH₂) is attached at the C2 position, a methyl group (-CH₃) at the C3 position, and a methyl ester group (-COOCH₃) at the C1 position.

Molecular Formula: C₉H₁₁NO₂[1][2]

Molecular Weight: 165.19 g/mol [1][2]

IUPAC Name: this compound

Synonyms:

-

Methyl 3-methylanthranilate[1]

-

2-Amino-3-methylbenzoic acid methyl ester

-

2-(Methoxycarbonyl)-6-methylaniline[1]

-

2-Amino-3-(methoxycarbonyl)toluene[1]

-

Methyl 2-amino-m-toluate

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to Almost white powder to lump | |

| Melting Point | 25.0 to 29.0 °C | |

| Boiling Point | 153 °C at 23 mmHg | |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [3] |

Table 2: Spectral Data

| Spectrum | Data | Reference |

| ¹H NMR (400MHz, CDCl₃) | δ 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H) | [4] |

| ¹³C NMR | Data available but not explicitly detailed in search results. | [5][6] |

| IR Spectrum | Data available but not explicitly detailed in search results. | [7][8][9] |

| Mass Spectrum | Molecular Ion (M⁺): 165 | [10] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis via Reduction of Methyl 3-methyl-2-nitrobenzoate

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Experimental Workflow:

Synthesis of this compound via Reduction

Materials:

-

Methyl 3-methyl-2-nitrobenzoate (98.5g, 505mmol)

-

5% Pd/C (Degussa CE105XRC/W, 1.0g + 1.0g)

-

Acetonitrile (300mL)

-

600-mL high-pressure vessel

-

Celite (diatomaceous earth)

Procedure:

-

In a 600-mL high-pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Pd/C (1.0 g), and acetonitrile (300 mL).[4]

-

Heat the mixture to 70°C and introduce hydrogen gas to a pressure of 65 psi (450 kPa). Maintain these conditions for 8 hours.[4]

-

After the initial hydrogenation period, add an additional 1.0 g of 5% Pd/C to the reaction mixture.

-

Continue the hydrogenation at a pressure of 100 psi (690 kPa) for an additional 8.5 hours.[4]

-

Once the reaction is complete, cool the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with acetonitrile (3 x 25 mL).

-

Partially evaporate the combined filtrate to a weight of approximately 160 g.

-

Dilute the concentrated solution with acetonitrile to a total weight of 200 g. Quantitative HPLC analysis of this solution should indicate the presence of the target compound.[4]

Synthesis via Esterification of 2-amino-3-methylbenzoic Acid

This method involves the methylation of the carboxylic acid group of 2-amino-3-methylbenzoic acid.

Experimental Workflow:

Synthesis of this compound via Esterification

Materials:

-

2-amino-3-methylbenzoic acid (66.9 mmol)

-

Cesium carbonate (102 mmol)

-

Methyl iodide (67.0 mmol)

-

N,N-dimethylformamide (200 mL + 50 mL)

-

Water (1 L)

-

Ether (200 mL + 100 mL)

-

Brine (500 mL)

-

Anhydrous potassium carbonate

Procedure:

-

To a solution of 2-amino-3-methylbenzoic acid (66.9 mmol) in N,N-dimethylformamide (200 mL), add cesium carbonate (102 mmol).[4]

-

Stir the resulting mixture for 30 minutes at room temperature.[4]

-

Add a solution of methyl iodide (67.0 mmol) in N,N-dimethylformamide (50 mL) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 18 hours.[4]

-

After the reaction period, partition the mixture between water (1 L) and ether (200 mL).

-

Separate the layers and extract the aqueous layer with an additional portion of ether (100 mL).[4]

-

Combine the organic extracts and wash with brine (500 mL).

-

Dry the organic layer over anhydrous potassium carbonate.

-

Concentrate the solution under reduced pressure to obtain this compound.[4]

Synthetic Utility and Biological Relevance

This compound serves as a versatile intermediate in the synthesis of various important molecules, particularly in the agrochemical industry. It is also recognized as a metabolite in biological systems.

Role as a Synthetic Intermediate

This compound is a key precursor for the synthesis of:

-

2-chlorosulfonyl-3-methylbenzoic acid methyl ester: This compound is an important intermediate in the production of the herbicide Fluazifop-P-butyl.[4] The synthesis involves diazotization of the amino group of this compound, followed by a reaction with sulfur dioxide.[4]

-

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine: This molecule is a metabolite of the agricultural fungicide Metalaxyl. This compound is used as a starting material in its synthesis.[11]

Logical Relationship Diagram:

Synthetic pathways starting from this compound.

Biological Significance

This compound has been identified as a metabolite of Lidocaine, a commonly used local anesthetic and antiarrhythmic drug.[11][12] This indicates its formation within biological systems following the administration of Lidocaine.

References

- 1. scbt.com [scbt.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 8. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | 22223-49-0 [chemicalbook.com]

- 12. Human Metabolome Database: Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680) [hmdb.ca]

Synthesis of Methyl 2-amino-3-methylbenzoate from 3-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 2-amino-3-methylbenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the reduction of the nitro group of the precursor, 3-methyl-2-nitrobenzoate. This document details various established methodologies, including catalytic hydrogenation, and reductions using iron or stannous chloride. It presents a comparative analysis of these methods through tabulated data, offers detailed experimental protocols, and includes workflow diagrams to elucidate the synthesis process. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as methyl 3-methylanthranilate, is a valuable organic intermediate.[1] Its structure, featuring both an amine and a methyl ester on a toluene backbone, makes it a versatile building block for the synthesis of a range of more complex molecules. Notably, it is a crucial precursor for the synthesis of certain herbicides.[2] The efficient and selective synthesis of this compound is therefore of significant chemical and industrial importance.

The most common and direct route to this compound involves the reduction of the corresponding nitro compound, 3-methyl-2-nitrobenzoate. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and environmental footprint of the synthesis. This guide explores the most prevalent and effective methods for this transformation.

Overview of Synthetic Pathways

The core transformation in the synthesis of this compound from 3-methyl-2-nitrobenzoate is the reduction of a nitro group to an amine. Several well-established methods are available for this conversion, each with its own advantages and limitations. The primary methods discussed in this guide are:

-

Catalytic Hydrogenation: Often the method of choice due to high yields and clean reaction profiles.[3]

-

Metal/Acid Reduction (e.g., Fe/HCl): A classical and cost-effective method.[3][4]

-

Metal Salt Reduction (e.g., SnCl₂): A mild method suitable for substrates with other reducible functional groups.[3]

The general transformation is depicted below:

Comparative Data of Reduction Methods

The selection of a specific synthetic protocol often depends on factors such as yield, reaction time, cost of reagents, and ease of workup. The following table summarizes quantitative data for different methods of reducing 3-methyl-2-nitrobenzoate.

| Method | Catalyst/Reagent | Solvent | Temperature | Pressure/Conditions | Reaction Time | Yield | Reference |

| Catalytic Hydrogenation | 5% Pd/C | Acetonitrile | 70°C | 65-100 psi H₂ | 16.5 hours | High | [2] |

| Iron Reduction | Iron powder / HCl | EtOH/H₂O/AcOH | Reflux | Atmospheric | 20 min - 2 h | High | [5][6] |

| Stannous Chloride | SnCl₂·2H₂O (10 equiv.) | Ethanol | 30°C | Ultrasonic | 2 hours | Good | [5] |

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and often provides a very clean product, minimizing the need for extensive purification.[3]

Procedure:

-

In a high-pressure vessel, combine 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Pd/C (1.0 g), and acetonitrile (300 mL).[2]

-

Seal the vessel and heat the mixture to 70°C.[2]

-

Pressurize the vessel with hydrogen gas to 65 psi (450 kPa) and maintain stirring for 8 hours.[2]

-

After 8 hours, carefully vent the vessel and add an additional portion of 5% Pd/C (1.0 g).[2]

-

Re-pressurize the vessel with hydrogen gas to 100 psi (690 kPa) and continue the hydrogenation for an additional 8.5 hours.[2]

-

Cool the reaction mixture to room temperature and purge the vessel with nitrogen gas.[2]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with acetonitrile (3 x 25 mL).[2]

-

The combined filtrate can be partially evaporated and then diluted with acetonitrile for further use or fully evaporated to yield the crude product.[2]

Method 2: Reduction with Iron in Acidic Medium

This is a classic and often more economical method for nitro group reduction. The use of iron is advantageous as the iron(II) chloride formed can be hydrolyzed to regenerate hydrochloric acid, meaning only a catalytic amount of acid is needed to initiate the reaction.[4][7][8]

Procedure:

-

To a suspension of 3-methyl-2-nitrobenzoate (0.961 mmol) in a mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL), add reduced iron powder (5.00 mmol).[5]

-

Heat the reaction mixture to reflux for 20 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.[6]

-

Filter the mixture to remove the iron residue and wash the residue with ethyl acetate (30 mL).[5]

-

Partition the filtrate with 2M KOH solution until the aqueous layer is basic.[5]

-

Extract the basic aqueous layer with ethyl acetate (3 x 25 mL).[5]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product.[6]

Method 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent that is often used when other sensitive functional groups are present in the molecule.[3][9]

Procedure:

-

To a solution of 3-methyl-2-nitrobenzoate (0.967 mmol) in ethanol (5 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol).[5]

-

Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30°C, or stir at room temperature until the reaction is complete as indicated by TLC analysis.[5]

-

Remove the solvent under reduced pressure.[5]

-

Partition the crude residue between ethyl acetate and 2M KOH solution.[5]

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White solid.[10]

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

-

¹H NMR (400MHz, CDCl₃): δ 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H).[2]

Conclusion

The synthesis of this compound from 3-methyl-2-nitrobenzoate can be effectively achieved through several reduction methods. Catalytic hydrogenation with Pd/C offers high yields and clean reactions, making it suitable for large-scale production where the cost of the catalyst and equipment is justifiable. Reduction with iron powder in acidic media provides a cost-effective and robust alternative. Stannous chloride reduction presents a milder option, which can be advantageous for substrates with sensitive functional groups. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in the starting material. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this important chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. shaalaa.com [shaalaa.com]

- 5. scispace.com [scispace.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. brainly.in [brainly.in]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 10. Methyl 3-methyl-2-nitrobenzoate | 5471-82-9 [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-3-methylbenzoate. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is based on established NMR prediction methodologies, offering a valuable reference for researchers in analytical chemistry, organic synthesis, and pharmaceutical development. The document includes predicted data tables, a comprehensive experimental protocol for NMR analysis, and logical diagrams to illustrate the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from computational models that analyze the molecule's structure to estimate chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-4 | 6.85 | d | 7.6 | 1H |

| H-5 | 7.15 | t | 7.8 | 1H |

| H-6 | 7.80 | d | 8.0 | 1H |

| -NH₂ | 4.50 (broad) | s | - | 2H |

| -OCH₃ | 3.85 | s | - | 3H |

| Ar-CH₃ | 2.20 | s | - | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 110.5 |

| C-2 | 148.0 |

| C-3 | 124.0 |

| C-4 | 118.0 |

| C-5 | 129.5 |

| C-6 | 121.0 |

| C=O | 168.5 |

| -OCH₃ | 51.5 |

| Ar-CH₃ | 17.0 |

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like this compound is provided below.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in dissolution.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Tube Sealing: Securely cap the NMR tube to prevent solvent evaporation and contamination.[1]

2. NMR Data Acquisition

-

Instrumentation: The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[4]

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.[1]

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and a short relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard (commonly Tetramethylsilane - TMS).

Visualization

References

Alternate names for Methyl 2-amino-3-methylbenzoate like Methyl 3-methylanthranilate

An In-depth Technical Guide to Methyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its nomenclature, physicochemical properties, synthesis protocols, and key applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a detailed resource for professionals engaged in research and development.

Nomenclature

This compound is known by several alternate names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

-

Systematic IUPAC Name: this compound[1]

-

Common Synonyms:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Reference |

| CAS Number | 22223-49-0 | [2][3][6] |

| Molecular Formula | C₉H₁₁NO₂ | [3][6][7] |

| Molecular Weight | 165.19 g/mol | [3][6][7] |

| Appearance | Crystalline powder[6]; White to Almost white powder to lump[2] | |

| Melting Point | 115-117 °C | [6] |

| Boiling Point | 153 °C at 23 mmHg | [6] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 129.7 °C | [6] |

| Vapor Pressure | 0.00765 mmHg at 25 °C | [6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| Purity | >98.0% (GC)[2]; ≥ 99% (Assay)[7] | |

| ¹H NMR (400MHz, CDCl₃) | δ 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H) | [8] |

Applications in Research and Development

This compound serves as a critical building block in the synthesis of various high-value molecules.

-

Pharmaceutical Intermediate: It is a key precursor in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[7] Its structure is foundational for developing drugs targeting neurological disorders.[7] It is also a known metabolite of Lidocaine, a common local anesthetic.[4][9]

-

Agrochemical Synthesis: The compound is an important intermediate in the production of modern agrochemicals. Notably, it is used in the synthesis of the highly efficient sulfonylurea herbicide, Fluazifop-P-butyl.[7][8]

-

Fungicide Development: It is the starting material for synthesizing N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, which is a metabolite of the agricultural fungicide Metalaxyl.[4]

-

Organic Synthesis and Research: Beyond specific applications, it is widely used as a versatile building block for creating more complex molecules in organic synthesis, including dyes.[7] In biochemical research, it is utilized to study enzyme activity and metabolic pathways.[7]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. The detailed methodologies for two common laboratory-scale preparations are provided below.

Method 1: Reduction of 3-Methyl-2-nitrobenzoate

This protocol involves the catalytic hydrogenation of a nitro-precursor, offering high yields.[4][8]

Materials:

-

3-methyl-2-nitrobenzoate (98.5g, 505 mmol)

-

5% Palladium on Carbon (Pd/C, Degussa CE105XRC/W, 2.0g total)

-

Acetonitrile (300 mL)

-

Hydrogen gas (H₂)

-

Celite (diatomaceous earth)

-

600-mL high-pressure vessel

Procedure:

-

Combine 3-methyl-2-nitrobenzoate (98.5 g), 5% Pd/C (1.0 g), and acetonitrile (300 mL) in a 600-mL high-pressure vessel.

-

Seal the vessel and heat the mixture to 70°C.

-

Pressurize the vessel with hydrogen gas to 65 psi (450 kPa) and maintain the reaction for 8 hours.

-

Depressurize the vessel, add an additional 1.0 g of 5% Pd/C, and re-pressurize with hydrogen to 100 psi (690 kPa).

-

Continue the hydrogenation for an additional 8.5 hours.

-

Cool the reaction mixture to room temperature and purge the vessel with nitrogen gas.

-

Filter the mixture through a pad of Celite, washing the filter cake with acetonitrile (3 x 25 mL).

-

Combine the filtrates and partially evaporate the solvent to a final weight of approximately 160 g.

-

Dilute the concentrated solution with acetonitrile to a total weight of 200 g. Quantitative HPLC analysis of this solution typically indicates a yield of around 97.5%.[8]

Method 2: Esterification of 2-Amino-3-methylbenzoic Acid

This method involves the direct esterification of the corresponding carboxylic acid.[8]

Materials:

-

2-amino-3-methylbenzoic acid (66.9 mmol)

-

Cesium carbonate (102 mmol)

-

Methyl iodide (67.0 mmol)

-

N,N-dimethylformamide (DMF, 250 mL total)

-

Diethyl ether

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous potassium carbonate

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid (66.9 mmol) in DMF (200 mL).

-

Add cesium carbonate (102 mmol) to the solution and stir the mixture for 30 minutes.

-

In a separate flask, prepare a solution of methyl iodide (67.0 mmol) in DMF (50 mL). Add this solution to the reaction mixture.

-

Allow the reaction to stand at room temperature for 18 hours.

-

Partition the reaction mixture between water (1 L) and diethyl ether (200 mL).

-

Extract the aqueous layer with an additional portion of diethyl ether (100 mL).

-

Combine the organic extracts and wash with brine (500 mL).

-

Dry the organic layer over anhydrous potassium carbonate.

-

Filter and concentrate the solution under reduced pressure to obtain the final product. This method typically yields around 92%.[8]

Synthetic and Signaling Pathway Diagrams

The utility of this compound as a synthetic building block is exemplified by its role in the synthesis of targeted cancer therapies. The following diagrams illustrate a key synthetic workflow and a relevant biological signaling pathway.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | 22223-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 22223-49-0 [chemicalbook.com]

- 5. 22223-49-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. guidechem.com [guidechem.com]

- 9. Human Metabolome Database: Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680) [hmdb.ca]

Biological activity of aminobenzoic acid derivatives

An In-depth Technical Guide to the Biological Activity of Aminobenzoic Acid Derivatives

Introduction

Aminobenzoic acids, particularly para-aminobenzoic acid (PABA), are versatile scaffolds in medicinal chemistry and drug development.[1][2] PABA, once considered a B vitamin (B10), is a crucial precursor in the folic acid synthesis pathway for many bacteria, fungi, and plants.[3][4] Since this pathway is absent in mammals, it presents an attractive target for antimicrobial agents. The structural simplicity of aminobenzoic acid, featuring both an amino group and a carboxylic acid group attached to a benzene ring, allows for extensive chemical modifications.[2] These modifications have led to the development of a wide array of derivatives exhibiting diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5] This guide provides a comprehensive overview of the biological activities of various aminobenzoic acid derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activity

Derivatives of aminobenzoic acid have shown significant potential as anticancer agents, with various modifications leading to potent cytotoxicity against several cancer cell lines.[1] The mechanism often involves inducing apoptosis, inhibiting key enzymes, or interfering with cellular proliferation pathways.

Quantitative Data: Anticancer Activity

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Derivative Class / Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Schiff Bases of PABA | HepG2 | ≥ 15.0 | [3][6] |

| Benzamide Derivatives | - | 4.53 - 5.85 | [1] |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2, MCF-7, HepG2 | 23.31, 72.22, 53.29 | [1] |

| Chloro anilinoquinoline Derivative | MCF-7, A549 | 3.42, 5.97 | [1] |

| Alkyl Derivative (Compound 20) | NCI-H460 (Lung) | 15.59 | [7] |

| 2-Aminobenzoic acid hydrazides (Compound g, R=5-Br) | HeLa | 241.62 | |

| 2-Aminobenzoic acid hydrazides (Compound b, R=5-CH₃) | HeLa | 259.51 |

Antimicrobial Activity

The most historically significant application of aminobenzoic acid derivatives is in antimicrobial therapy. This activity stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.

Folate Biosynthesis Pathway and Inhibition

PABA is a key substrate for DHPS, which catalyzes its condensation with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Folic acid is vital for the synthesis of nucleotides and certain amino acids. Aminobenzoic acid derivatives, especially sulfonamides, mimic PABA and competitively inhibit the DHPS enzyme, thereby halting bacterial growth.

Caption: Inhibition of the bacterial folate synthesis pathway by PABA derivatives.

Quantitative Data: Antimicrobial and Antifungal Activity

The efficacy of these derivatives is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Derivative Class / Compound | Target Organism(s) | MIC (µM) | Reference |

| PABA Schiff Bases | Methicillin-resistant S. aureus (MRSA) | from 15.62 | [3][6] |

| PABA Schiff Bases | Mycobacterium spp. | ≥ 62.5 | [3][6] |

| PABA Schiff Bases | Fungi | ≥ 7.81 | [3][6] |

| PABA-derivatized moiety | S. aureus | 1.56 | [2] |

| PABA-derivatized moiety | C. albicans | 12.5 | [2] |

| PABA-derivatized moiety | C. neoformans | 6.25 | [2] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 | |

| Benzimidazole derivative | L. monocytogenes | 15.62 | [8] |

Cholinesterase Inhibitory Activity

Certain aminobenzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the palliative treatment of Alzheimer's disease.[2][10]

Quantitative Data: Cholinesterase Inhibition

| Derivative Class / Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Reference |

| Compound 5b | Acetylcholinesterase (AChE) | 1.66 | - | [9] |

| Compound 2c | Butyrylcholinesterase (BChE) | 2.67 | - | [9] |

| 4-amino-3-bromo-5-fluorobenzohydrazide | AChE | 0.59 | - | [2] |

| 4-amino-3-bromo-5-fluorobenzohydrazide | BChE | 0.15 | - | [2] |

| Carboxamide-based derivative | AChE | - | 0.041 | [2] |

| Carboxamide-based derivative | BChE | - | 8.46 | [2] |

Anti-inflammatory Activity

Derivatives of both para- and ortho-aminobenzoic acid have demonstrated anti-inflammatory properties.[11][12] These compounds can act by inhibiting key inflammatory mediators or enzymes like cyclooxygenase (COX), making them candidates for treating various inflammatory disorders.[12] Some derivatives have also been shown to reduce pro-inflammatory markers within a bladder cancer microenvironment.[5][13]

Experimental Protocols

Detailed and standardized methodologies are crucial for evaluating and comparing the biological activities of new chemical entities.

1. Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The aminobenzoic acid derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound and no inoculum) are included.

-

Incubation: Plates are incubated under conditions suitable for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

2. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC₅₀ of anticancer compounds.

Caption: Standard workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[8]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test derivative. A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.

-

MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to insoluble purple formazan crystals.[8]

-

Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

3. Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for inhibitors of AChE and BChE.

-

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine). The product, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, whose absorbance can be measured over time.

-

Procedure: The reaction is carried out in a phosphate buffer. The enzyme is pre-incubated with the aminobenzoic acid derivative (the inhibitor) for a set period.

-

Reaction Initiation: The reaction is started by adding the substrate.

-

Measurement: The change in absorbance is monitored spectrophotometrically. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC₅₀ value is then determined.

Conclusion and Future Outlook

Aminobenzoic acid derivatives represent a rich and enduring source of biologically active compounds. Their proven efficacy as antimicrobial and anticancer agents, coupled with emerging roles as anti-inflammatory and neuroprotective molecules, ensures their continued relevance in drug discovery. The versatility of the PABA scaffold allows for the application of modern drug design strategies, such as molecular hybridization and structure-based design, to generate novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] Future research will likely focus on elucidating the complex mechanisms of action of these derivatives, exploring multitargeted agents for complex diseases like cancer and Alzheimer's, and optimizing lead compounds to overcome challenges such as drug resistance.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Versatile Intermediate: A Technical Guide to Methyl 2-amino-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-methylbenzoate, a substituted anthranilate ester, is a pivotal organic intermediate with significant applications in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its unique structural features, comprising an amino group and a methyl substituent on the benzene ring ortho to a methyl ester, provide a versatile platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use by researchers and professionals in the chemical and life sciences.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 22223-49-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Pink Solid | [2] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 153 °C at 23 mmHg | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Spectroscopic Data:

-

¹H NMR (400MHz, CDCl₃) δ: 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H).[3]

Synthesis of this compound

There are two primary and well-established methods for the synthesis of this compound, offering flexibility in starting material selection and reaction conditions.

Method 1: Reduction of Methyl 3-methyl-2-nitrobenzoate

This common method involves the reduction of the nitro group of Methyl 3-methyl-2-nitrobenzoate to an amine. Catalytic hydrogenation is a highly efficient way to achieve this transformation.

Experimental Protocol:

-

Reaction Setup: In a suitable pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (1.0 eq), a catalytic amount of 5% Palladium on carbon (Pd/C), and a suitable solvent such as methanol or ethyl acetate.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of 3-4 bar.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Method 2: Esterification of 2-amino-3-methylbenzoic Acid

This alternative route involves the direct esterification of 2-amino-3-methylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and a reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 3-5 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications as an Organic Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and potentially in the pharmaceutical and dye industries.

Agrochemical Synthesis: Intermediate for Fluazifop-P-butyl

One of the most significant applications of this compound is in the synthesis of the herbicide Fluazifop-P-butyl. The synthesis involves the conversion of the amino group to a sulfonyl chloride, followed by coupling with a chiral phenoxypropanoic acid derivative.

Workflow for Fluazifop-P-butyl Synthesis:

References

The Solubility Profile of Methyl 2-Amino-3-Methylbenzoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of methyl 2-amino-3-methylbenzoate in various organic solvents, designed for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, predictive models and data from closely related compounds can provide valuable insights for solvent selection and formulation development.

Aqueous Solubility (Predicted):

A predicted aqueous solubility for this compound is approximately 0.707 mg/mL , with a corresponding LogS value of -2.74 . This indicates that the compound is sparingly soluble in water.

Solubility in Organic Solvents: Data from a Structurally Related Compound

Due to the limited direct data on this compound, the following table presents the mole fraction solubility (x₁) of a closely related compound, 2-amino-3-methylbenzoic acid , in twelve different organic solvents at various temperatures. This data, obtained using the isothermal saturation method, can serve as a valuable reference point for estimating the solubility behavior of its methyl ester derivative.[1][2][3] It is important to note that the esterification of the carboxylic acid to a methyl ester will likely alter the solubility profile, generally increasing solubility in less polar solvents.

Table 1: Mole Fraction Solubility (x₁) of 2-Amino-3-methylbenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1][2][3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | 2-Butanone | Ethyl Acetate | 1,4-Dioxane | Toluene | Cyclohexane |

| 278.15 | 0.0258 | 0.0229 | 0.0199 | 0.0141 | 0.0172 | 0.0768 | 0.0321 | 0.0664 | 0.0375 | 0.0885 | 0.00208 | 0.000142 |

| 283.15 | 0.0285 | 0.0255 | 0.0223 | 0.0159 | 0.0194 | 0.0853 | 0.0358 | 0.0741 | 0.0421 | 0.0987 | 0.00234 | 0.000161 |

| 288.15 | 0.0315 | 0.0283 | 0.0249 | 0.0178 | 0.0218 | 0.0945 | 0.0398 | 0.0825 | 0.0472 | 0.1100 | 0.00263 | 0.000182 |

| 293.15 | 0.0341 | 0.0307 | 0.0271 | 0.0193 | 0.0236 | 0.1021 | 0.0431 | 0.0894 | 0.0513 | 0.1192 | 0.00286 | 0.000198 |

| 298.15 | 0.0368 | 0.0332 | 0.0294 | 0.0210 | 0.0257 | 0.1105 | 0.0467 | 0.0969 | 0.0557 | 0.1292 | 0.00311 | 0.000215 |

| 303.15 | 0.0398 | 0.0360 | 0.0319 | 0.0228 | 0.0280 | 0.1196 | 0.0506 | 0.1050 | 0.0606 | 0.1401 | 0.00338 | 0.000234 |

| 308.15 | 0.0431 | 0.0390 | 0.0346 | 0.0248 | 0.0305 | 0.1294 | 0.0548 | 0.1138 | 0.0659 | 0.1519 | 0.00367 | 0.000255 |

| 313.15 | 0.0466 | 0.0422 | 0.0375 | 0.0269 | 0.0332 | 0.1399 | 0.0594 | 0.1233 | 0.0716 | 0.1646 | 0.00399 | 0.000278 |

| 318.15 | 0.0504 | 0.0457 | 0.0407 | 0.0292 | 0.0361 | 0.1512 | 0.0643 | 0.1336 | 0.0777 | 0.1783 | 0.00434 | 0.000303 |

At a given temperature, the solubility of 2-amino-3-methylbenzoic acid generally follows the order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[1][2][3]

Experimental Protocols for Solubility Determination

The following section details the isothermal saturation method, a widely accepted and reliable technique for determining the solubility of a solid in a liquid. This protocol is based on the methodology used for the solubility determination of 2-amino-3-methylbenzoic acid.[1][2][3]

Principle

The isothermal saturation method involves preparing a saturated solution of the solute in a given solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined, typically using a gravimetric method, which represents the solubility at that specific temperature.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (readability ±0.1 mg)

-

Syringes with filters (e.g., 0.45 μm PTFE)

-

Drying oven

-

Pre-weighed weighing bottles

Experimental Procedure

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. A sufficient equilibration time (typically 24-48 hours) is allowed for the solution to reach a state of solid-liquid equilibrium.

-

Phase Separation: After equilibration, stirring is stopped, and the undissolved solid is allowed to settle for a predetermined period (e.g., 2-4 hours).

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed weighing bottle. The total weight of the bottle and the sample is recorded.

-

Solvent Evaporation: The solvent is evaporated from the weighing bottle by placing it in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the solute is achieved.

-

Calculation of Solubility: The mass of the dissolved solute and the mass of the solvent in the sample are determined by weight difference. The mole fraction solubility (x₁) is then calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal saturation method.

This technical guide provides a foundational understanding of the solubility characteristics of this compound. While direct quantitative data in organic solvents remains a gap in the current literature, the provided information on its predicted aqueous solubility and the detailed solubility profile of a close structural analog offers valuable guidance for researchers in solvent screening and formulation design. The detailed experimental protocol for the isothermal saturation method provides a robust framework for obtaining precise solubility data in-house.

References

Methodological & Application

Application of Methyl 2-amino-3-methylbenzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 2-amino-3-methylbenzoate as a versatile pharmaceutical intermediate. Its unique structural features make it a valuable building block in the synthesis of a variety of bioactive molecules, particularly in the development of anti-inflammatory drugs and kinase inhibitors.

Introduction

This compound is an anthranilic acid ester derivative that serves as a key starting material in organic synthesis. The presence of a nucleophilic amino group and an ester functionality allows for a wide range of chemical transformations, making it an attractive scaffold for the construction of complex pharmaceutical agents. Its applications span from the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) to targeted cancer therapies.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the production of analgesics and anti-inflammatory agents[1]. Its structural framework is amenable to modifications that can enhance biological activity, positioning it as a critical component in drug development[2]. The amino group serves as a convenient point for introducing molecular diversity, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, a common feature in many drugs.

One notable application is in the synthesis of N-aryl anthranilic acid derivatives, a core structure in several NSAIDs. Furthermore, this intermediate is utilized in the preparation of precursors for targeted therapies, such as kinase inhibitors. While a related compound, methyl 3-amino-4-methylbenzoate, is a known intermediate in the synthesis of the tyrosine kinase inhibitors Imatinib and Nilotinib, the structural isomer this compound is also a valuable starting material for analogous bioactive molecules.

A significant, albeit preclinical, application of this compound is in the synthesis of dual orexin receptor antagonists, such as Toreforant (SB-649868), which has been investigated for the treatment of insomnia[3].

Synthesis of this compound

There are two primary methods for the synthesis of this compound:

-

Reduction of 3-methyl-2-nitrobenzoate: This method involves the hydrogenation of the corresponding nitro compound, typically using a palladium on carbon (Pd/C) catalyst.

-

Esterification of 2-amino-3-methylbenzoic acid: This involves the reaction of 2-amino-3-methylbenzoic acid with a methylating agent, such as methyl iodide.

Quantitative Data for Synthesis of this compound

| Method | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Reduction | 3-methyl-2-nitrobenzoate | 5% Pd/C, H₂ | Acetonitrile | 97.5 | Not specified | [4] |

| Esterification | 2-amino-3-methylbenzoic acid | Methyl iodide, Cs₂CO₃ | N,N-dimethylformamide | 92 | Not specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is based on the reduction of 3-methyl-2-nitrobenzoate.

Materials:

-

3-methyl-2-nitrobenzoate

-

5% Palladium on carbon (Pd/C)

-

Acetonitrile

-

Hydrogen gas

-

Celite®

Procedure:

-

In a high-pressure vessel, combine 3-methyl-2-nitrobenzoate (e.g., 98.5 g, 505 mmol), 5% Pd/C (e.g., 1.0 g), and acetonitrile (e.g., 300 mL)[4].

-

Heat the mixture to 70°C and pressurize with hydrogen gas to 65 psi (450 kPa)[4].

-

Stir the reaction for 8 hours[4].

-

Optionally, add an additional portion of 5% Pd/C and continue hydrogenation at 100 psi (690 kPa) for another 8.5 hours to ensure complete conversion[4].

-

After cooling, carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® and wash the filter cake with acetonitrile.

-

The combined filtrate contains the desired product. The solvent can be partially evaporated and the concentration of the product determined by analytical methods such as HPLC[4].

Protocol 2: Synthesis of a Key Intermediate for Toreforant (SB-649868) via Ullmann Condensation

This hypothetical protocol describes the synthesis of Methyl 2-((2-chlorophenyl)amino)-3-methylbenzoate, a key intermediate that could be further elaborated to form Toreforant. The procedure is based on the principles of the Ullmann condensation reaction[5][6].

Materials:

-

This compound

-

1-bromo-2-chlorobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq), 1-bromo-2-chlorobenzene (1.2 eq), Copper(I) iodide (0.1 eq), and Potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 2-((2-chlorophenyl)amino)-3-methylbenzoate.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis of this compound Workflow

Proposed Synthesis of a Toreforant Intermediate

References

- 1. Substituted tetrahydrofurans as modulators of sodium channels - Patent WO-2021113627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-649868 - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methyl 2-amino-3-methylbenzoate as a starting material for N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine synthesis

Application Note: Synthesis of N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine

Introduction

N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine is a significant metabolite of the widely used agricultural fungicide, Metalaxyl.[1] Its synthesis is of great interest to researchers in agrochemical development, metabolic studies, and environmental science for use as an analytical standard. This application note provides a detailed protocol for a plausible synthetic route to N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine, commencing from the readily available starting material, Methyl 2-amino-3-methylbenzoate. The described multi-step synthesis involves N-alkylation, N-acylation, and saponification.

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from this compound:

-

Step 1: N-Alkylation with methyl 2-bromopropionate to introduce the alanine methyl ester moiety.

-

Step 2: N-Acylation with methoxyacetyl chloride to add the methoxyacetate group.

-

Step 3: Hydrolysis of the methyl esters to yield the final dicarboxylic acid product.

Caption: Proposed synthetic pathway for N-(2-Methoxyacetate)-N-(2-carboxy-6-methylphenyl)-alanine.

Experimental Protocols

Materials and Equipment

-

Starting Material: this compound (CAS: 22223-49-0)[2]

-

Reagents: Methyl 2-bromopropionate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Methoxyacetyl chloride, Pyridine, Dichloromethane (DCM), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate, Hexanes, Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Celite.

-

Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, standard glassware, pH meter.

Step 1: Synthesis of Methyl 2-((2-(methoxycarbonyl)-6-methylphenyl)amino)propanoate (Intermediate 1)

This step involves the N-alkylation of the starting aniline derivative.

Caption: Workflow for the N-alkylation of this compound.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (Ethyl acetate/Hexanes, 3:7).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-